molecular formula C16H17NO3 B448517 N-(2,4-dimethoxyphenyl)-4-methylbenzamide CAS No. 329938-64-9

N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No.: B448517
CAS No.: 329938-64-9
M. Wt: 271.31g/mol
InChI Key: AGWCBNJDPXUGEN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and chemical biology research. While specific biological data for this exact molecule is limited, it belongs to the benzamide class, which is a privileged structure in drug discovery. Structurally related benzamide derivatives have been identified as key scaffolds in the development of novel therapeutics, particularly as E3 ubiquitin ligase binders for the construction of Proteolysis-Targeting Chimeras (PROTACs) . These bifunctional molecules can induce the targeted degradation of disease-causing proteins, representing a cutting-edge therapeutic modality. Furthermore, research on analogous N-phenacyl benzimidazole compounds has demonstrated significant antifungal activity, causing irreversible damage to fungal cell membranes and cell walls, and inhibiting virulence factors in pathogens like Candida albicans . The structural features of this benzamide, including its dimethoxyphenyl and methylbenzamide groups, make it a valuable intermediate for synthesizing more complex heterocyclic systems and for probing structure-activity relationships in various biological contexts . Researchers can utilize this compound as a building block or a reference standard in the design and development of new chemical probes and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(18)17-14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWCBNJDPXUGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

High-Throughput Screening Assays for Benzamide-Based Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[1][2] The benzamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3][4][5] High-throughput screening (HTS) is an essential methodology for identifying novel benzamide-based kinase inhibitors from large compound libraries.[2][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, design, and execution of HTS assays tailored for the discovery of benzamide-based kinase inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for robust data analysis.

Introduction: The Significance of Kinase Inhibition and the Benzamide Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[7] This post-translational modification acts as a molecular switch, regulating protein function, localization, and interaction with other molecules. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where it can lead to uncontrolled cell proliferation and survival.[6][8] Consequently, inhibiting aberrant kinase activity has become a cornerstone of modern targeted therapy.[1][2]

The benzamide moiety is a versatile chemical scaffold that has been successfully incorporated into a multitude of approved and investigational kinase inhibitors.[3][4][5] Its synthetic tractability and ability to form key hydrogen bond interactions within the kinase ATP-binding pocket make it an attractive starting point for inhibitor design.[9][10] Benzamide-based inhibitors can be designed to be either ATP-competitive, directly competing with the endogenous ATP substrate, or allosteric, binding to a site distinct from the ATP pocket and inducing a conformational change that inhibits kinase activity.[11][12][13][14] High-throughput screening provides a rapid and efficient means to interrogate large chemical libraries for novel benzamide derivatives with potent and selective kinase inhibitory activity.[2][15]

Choosing the Right HTS Assay: A Matter of Mechanism and Desired Outcome

The selection of an appropriate HTS assay technology is paramount for a successful screening campaign.[6] The choice depends on several factors, including the specific kinase target, the anticipated mechanism of inhibition (ATP-competitive vs. allosteric), and the desired throughput and cost-effectiveness. The overarching goal is to develop a robust assay with a large signal window and low data variability, which can be quantitatively assessed using the Z'-factor.[16][17][18][19] An ideal HTS assay should have a Z'-factor between 0.5 and 1, indicating a large separation between positive and negative controls and low data variability.[18][20]

Here, we will explore three widely used and robust HTS assay formats suitable for the discovery of benzamide-based kinase inhibitors:

  • Luminescence-Based ATP Depletion Assays: These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[21][22][23] They are universal for any ATP-dependent kinase and are particularly well-suited for identifying ATP-competitive inhibitors.

  • Fluorescence Polarization (FP) Assays: FP assays measure the binding of a fluorescently labeled tracer to the kinase.[24][25][26][27] They are ideal for identifying inhibitors that displace the tracer from the kinase's active site, making them suitable for screening ATP-competitive inhibitors.

  • Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays monitor the phosphorylation of a substrate by detecting changes in the energy transfer between two fluorophores.[7][28][29] This format can be adapted to identify both ATP-competitive and allosteric inhibitors.

Luminescence-Based ATP Depletion Assay: The Kinase-Glo® Protocol

Principle: The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[21][22][23][30] The assay utilizes a thermostable luciferase that generates a "glow-type" luminescent signal proportional to the ATP concentration.[23][30] A decrease in luminescence indicates ATP consumption by the kinase, and thus, kinase activity. Inhibitors of the kinase will result in less ATP consumption and a higher luminescent signal.[23]

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 Detection Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP + Remaining ATP Phosphorylated Substrate + ADP + Remaining ATP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP + Remaining ATP Incubation Remaining ATP Remaining ATP Light Light Remaining ATP->Light Kinase-Glo® Reagent (Luciferase, Luciferin) Measure Luminescence Measure Luminescence Light->Measure Luminescence Plate Reader

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol:

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[22]

  • Kinase-Glo® Luminescent Kinase Assay System (Promega)[21]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handling system

Procedure:

  • Compound Plating: Prepare serial dilutions of benzamide-based test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include positive controls (no kinase or a known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction Preparation: Prepare a kinase reaction master mix containing the kinase, substrate, and ATP in the kinase reaction buffer. The optimal concentrations of each component should be determined empirically during assay development.

  • Initiate Kinase Reaction: Add the kinase reaction master mix to each well of the assay plate containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure linear ATP consumption.

  • ATP Detection: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[21] Add a volume of the Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.

  • Signal Stabilization: Mix the plate on a plate shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

The luminescent signal is inversely proportional to kinase activity. The percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Typical Kinase-Glo® Assay Parameters

ParameterRecommended Range
ATP Concentration Km(app) for ATP
Kinase Concentration Titrated for 10-30% ATP consumption
Substrate Concentration Titrated for optimal activity
Incubation Time 30 - 120 minutes
Assay Volume 10 - 100 µL
Expected Z' Factor > 0.7[31]

Fluorescence Polarization (FP) Assay: A Competitive Binding Approach

Principle: Fluorescence polarization is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (kinase).[24][26][27] When a small fluorescent tracer is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a much larger kinase, the tracer's rotation is slowed, resulting in a higher degree of polarized light emission.[24] In a competitive FP assay, unlabeled benzamide-based inhibitors compete with the fluorescent tracer for binding to the kinase, leading to a decrease in the FP signal.[24]

Workflow Diagram:

G cluster_0 No Inhibitor cluster_1 With Inhibitor KinaseFluorescent Tracer KinaseFluorescent Tracer Kinase-Tracer Complex Kinase-Tracer Complex KinaseFluorescent Tracer->Kinase-Tracer Complex Binding High Polarization High Polarization Kinase-Tracer Complex->High Polarization Excitation KinaseFluorescent TracerInhibitor KinaseFluorescent TracerInhibitor Kinase-Inhibitor Complex + Free Tracer Kinase-Inhibitor Complex + Free Tracer KinaseFluorescent TracerInhibitor->Kinase-Inhibitor Complex + Free Tracer Competition Low Polarization Low Polarization Kinase-Inhibitor Complex + Free Tracer->Low Polarization Excitation

Caption: Principle of a competitive FP kinase assay.

Detailed Protocol:

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • FP assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 96-well or 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of benzamide-based test compounds in DMSO and add them to the assay plate. Include positive controls (a known unlabeled inhibitor) and negative controls (DMSO vehicle).

  • Reagent Addition: Add the kinase and the fluorescent tracer to each well of the assay plate. The final concentrations of the kinase and tracer should be optimized to achieve a stable and robust FP signal.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation:

The decrease in the FP signal is proportional to the displacement of the fluorescent tracer by the benzamide-based inhibitor. The percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min))

Where:

  • mP_compound is the millipolarization value in the presence of the test compound.

  • mP_min is the millipolarization value of the free tracer (minimum signal).

  • mP_max is the millipolarization value of the tracer bound to the kinase (maximum signal).

IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibitor constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Table 2: Typical Fluorescence Polarization Assay Parameters

ParameterRecommended Range
Kinase Concentration Titrated for optimal binding signal
Tracer Concentration Kd of tracer-kinase interaction
Incubation Time 30 - 60 minutes
DMSO Tolerance < 5%[25]
Assay Volume 20 - 50 µL
Expected Z' Factor > 0.6[25]

Förster Resonance Energy Transfer (FRET) Assay: Monitoring Substrate Phosphorylation

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[28] When the donor and acceptor are in close proximity (typically less than 10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, which then emits fluorescence at its characteristic wavelength.[28] In a kinase FRET assay, a peptide substrate is labeled with a FRET donor and acceptor pair. Upon phosphorylation by the kinase, a phospho-specific antibody labeled with a complementary FRET partner binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity and resulting in a FRET signal.[7] Inhibitors of the kinase will prevent substrate phosphorylation and thus reduce the FRET signal.

Workflow Diagram:

G cluster_0 No Phosphorylation (Inhibitor Present) cluster_1 Phosphorylation (No Inhibitor) Substrate (Donor)Antibody (Acceptor) Substrate (Donor)Antibody (Acceptor) No FRET No FRET Substrate (Donor)Antibody (Acceptor)->No FRET Substrate (Donor) Substrate (Donor) Phospho-Substrate (Donor) Phospho-Substrate (Donor) Substrate (Donor)->Phospho-Substrate (Donor) Kinase + ATP Phospho-Substrate (Donor)Antibody (Acceptor) Phospho-Substrate (Donor)Antibody (Acceptor) FRET Signal FRET Signal Phospho-Substrate (Donor)Antibody (Acceptor)->FRET Signal

Sources

Protocol for testing benzamide derivatives in 5-HT4 receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Testing Benzamide Derivatives in 5-HT4 Receptor Binding Assays

Strategic Context & Mechanism

The serotonin type 4 receptor (5-HT


R) is a Gs-coupled GPCR widely distributed in the enteric nervous system and specific CNS regions (striatum, hippocampus).[1] It is a validated target for gastroprokinetic agents (treatment of chronic constipation, IBS-C) and cognitive enhancers.

Why Benzamides? Substituted benzamides (e.g., Cisapride, Prucalopride, Renzapride) represent the most clinically successful scaffold for 5-HT


R agonism. However, early generations (Cisapride) suffered from low selectivity, specifically blocking hERG K

channels leading to cardiac arrhythmias. Modern drug discovery focuses on "highly selective" benzamides.

Experimental Strategy: The Competition Binding Assay To screen novel benzamide derivatives, we utilize a Radioligand Competition Binding Assay .

  • The Radioligand: We use [ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    H]-GR113808 .
    
    • Rationale: GR113808 is a highly selective 5-HT

      
       antagonist with sub-nanomolar affinity (
      
      
      
      nM). Unlike agonist radioligands, which may preferentially label only the high-affinity G-protein-coupled state of the receptor, this antagonist labels the total receptor population. This provides a robust thermodynamic affinity constant (
      
      
      ) for your test compounds, unconfounded by the receptor's coupling status.
  • The System: Membranes from HEK-293 cells stably expressing human 5-HT

    
     or 5-HT
    
    
    
    isoforms.
5-HT4 Signaling Pathway

The following diagram illustrates the downstream cascade activated by benzamide agonists, which this binding assay precedes.

G Agonist Benzamide Derivative Receptor 5-HT4 Receptor Agonist->Receptor Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC Effect PKA Activation (Prokinetic Effect) cAMP->Effect Signaling

Caption: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.[2] Benzamide agonists bind the receptor, triggering cAMP accumulation.[2]

Materials & Reagents

Biological Materials:

  • Receptor Source: Frozen membranes from HEK-293 cells stably transfected with human 5-HT

    
     cDNA. (Target protein concentration: 5–10 µ g/well ).
    
  • Radioligand: [

    
    H]-GR113808 (Specific Activity: 60–85 Ci/mmol). Note: Store at -20°C in ethanol.
    

Chemicals:

  • Assay Buffer: 50 mM HEPES, pH 7.4.

    • Additives: 5 mM MgCl

      
      , 1 mM EDTA.
      
    • Note: Mg

      
       is critical for stabilizing the receptor conformation, even when using antagonist radioligands.
      
  • Non-Specific Binding (NSB) Control: GR113808 (unlabeled) at 10 µM or Serotonin (5-HT) at 100 µM.

  • Test Compounds: Benzamide derivatives dissolved in 100% DMSO (Stock 10 mM).

  • Filter Pre-treatment: 0.1% Polyethyleneimine (PEI) in water.

Equipment:

  • 96-well polypropylene V-bottom plates.

  • Cell harvester (e.g., Brandel or PerkinElmer).

  • Glass fiber filters (Whatman GF/B).

  • Liquid Scintillation Counter.[2]

Experimental Protocols

Protocol A: Membrane Preparation (Simplified)

If not purchasing commercial membranes, follow this isolation procedure to ensure high receptor density (


).
  • Harvest: Scrape HEK-293 cells in ice-cold PBS containing protease inhibitors (PMSF, Aprotinin).

  • Lysis: Homogenize in hypotonic buffer (5 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4) using a Polytron (bursts of 5s).
    
  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Spin 2 (Supernatant): 40,000 x g for 20 min at 4°C.

  • Resuspension: Resuspend pellet in Assay Buffer. Determine protein concentration (BCA assay). Flash freeze aliquots.

Protocol B: Competition Binding Assay (The Core Workflow)

Objective: Determine the


 of novel benzamides by displacing [

H]-GR113808.

Workflow Diagram:

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Analysis Step1 Pre-soak GF/B Filters (0.1% PEI, 1 hour) Step7 Rapid Filtration (Brandel Harvester) Step1->Step7 Transfer Step2 Prepare Assay Plate (96-well) Step3 Add Test Compounds (Benzamides, 10^-11 to 10^-5 M) Step2->Step3 Step4 Add [3H]-GR113808 (Final conc ~0.2 nM) Step3->Step4 Step5 Add Membranes (5-10 µg protein/well) Step4->Step5 Step6 Incubate (30-60 min @ 25°C) Step5->Step6 Step6->Step7 Step8 Wash 3x (Ice-cold Buffer) Step7->Step8 Step9 Scintillation Counting Step8->Step9

Caption: Step-by-step workflow for the high-throughput radioligand competition assay.

Detailed Steps:

  • Plate Setup: In a 96-well plate, add reagents in the following order (Total Volume = 200 µL):

    • 20 µL Test Compound: Serial dilutions (e.g., 10

      
       M to 10
      
      
      
      M). Ensure final DMSO concentration is <1%.
    • 20 µL Radioligand: [

      
      H]-GR113808 diluted in buffer to achieve ~0.2 nM final concentration (approx. equal to its 
      
      
      
      ).
    • 160 µL Membranes: Thawed and diluted in Assay Buffer immediately before use.

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes (No competitor).

    • Non-Specific Binding (NSB): 10 µM Unlabeled GR113808 + Radioligand + Membranes.

  • Incubation: Shake plate gently for 1 minute, then incubate at 25°C (Room Temp) for 60 minutes . Equilibrium is usually reached within 45 mins for this receptor.

  • Harvesting:

    • Pre-wet GF/B filters with 0.1% PEI for at least 1 hour. Critical: Benzamides are lipophilic and can stick to filters; PEI blocks this.

    • Use a cell harvester to vacuum-filter the reaction mix onto the filters.[2]

    • Wash filters 3x with 3 mL of ice-cold wash buffer (50 mM HEPES, pH 7.4).

  • Detection:

    • Dry filters (if using melt-on wax scintillant) or place in vials.

    • Add liquid scintillation cocktail.

    • Count for 1-2 minutes per well to minimize statistical error.

Data Analysis & Interpretation

1. Calculate Specific Binding:


[3]

2. Determine


: 
Plot % Specific Binding vs. Log[Concentration] of the benzamide derivative. Fit the data to a one-site competition model (Sigmoidal dose-response) using non-linear regression (e.g., GraphPad Prism).[3]

3. Calculate


 (Cheng-Prusoff Equation): 
This is the gold standard for reporting affinity.

[3]
  • 
    :  Derived from your curve.
    
  • 
    :  Concentration of [
    
    
    
    H]-GR113808 used (nM).
  • 
    :  Dissociation constant of [
    
    
    
    H]-GR113808 (experimentally determined via Saturation Binding, typically ~0.2 nM).

Reference Values for Validation: Use these values to validate your assay performance.

CompoundRoleExpected

(h5-HT

)
Reference
GR113808 Antagonist0.2 – 0.5 nM[Grossman et al., 1993]
Prucalopride Agonist1.0 – 2.5 nM[Briejer et al., 2001]
Cisapride Agonist10 – 15 nM[Briejer et al., 2001]
Serotonin Endogenous100 – 300 nM[Grossman et al., 1993]

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB > 20% of Total):

    • Cause: Radioligand sticking to filters or plasticware.

    • Solution: Ensure filters are soaked in 0.1% PEI. Add 0.1% BSA to the Assay Buffer to sequester "sticky" lipophilic benzamides.

  • Ligand Depletion:

    • Issue: If specific binding > 10% of the total radioactivity added.

    • Solution: Reduce the amount of receptor protein per well. You want to measure the equilibrium constant, not titrate the ligand.

  • Hill Slope < 0.8:

    • Cause: Negative cooperativity or multiple binding sites.

    • Context: While 5-HT

      
       usually displays a single site for antagonists, benzamide agonists might show shallow curves if G-protein coupling is partially active. Adding 100 µM GTP
      
      
      
      S can uncouple the receptor, forcing all receptors into the low-affinity state, yielding a steeper, more "ideal" curve for
      
      
      calculation.

References

  • Grossman, C. J., et al. (1993). "Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain." British Journal of Pharmacology, 109(3), 618-624.

  • Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology, 423(1), 71-83.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • Parker, S. G., et al. (2008). "5-HT4 receptors: History, molecular pharmacology and brain functions." Neuropharmacology, 55(6), 1011-1020.

Sources

Troubleshooting & Optimization

Optimizing yield of benzamide synthesis using 4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylbenzamide Synthesis Optimization

Case ID: #TOL-CL-874 Subject: Yield Maximization & Impurity Control for 4-Methylbenzoyl Chloride Amidation Status: Active Guide

Executive Summary

This technical guide addresses yield optimization for synthesizing benzamide derivatives using 4-methylbenzoyl chloride (also known as p-toluoyl chloride).[1] Unlike standard benzoyl chloride, the para-methyl group introduces specific electronic effects (inductive donation) and solubility profiles that alter reaction kinetics and purification strategies.

This guide replaces generic templates with a causality-driven troubleshooting framework designed for researchers encountering sub-optimal yields (<70%) or persistent byproduct contamination.

Module 1: Reagent Integrity (Pre-Reaction)

Q: My 4-methylbenzoyl chloride is fuming and contains white solids. Is it usable?

Technical Insight: 4-Methylbenzoyl chloride is highly moisture-sensitive.[2][3] The "white solid" is 4-methylbenzoic acid (p-toluic acid), formed via hydrolysis.[2][4]

  • Mechanism: Moisture attacks the carbonyl carbon, displacing chloride.

  • Impact: The acid byproduct consumes your amine (forming an unreactive ammonium salt) and does not participate in amide formation, destroying stoichiometry.

Diagnostic Protocol:

  • Visual Check: Pure reagent is a colorless to pale yellow liquid.[3] Turbidity indicates hydrolysis.

  • Solubility Test: Dissolve 100 µL in 1 mL dry DCM.

    • Clear solution: Usable.[5][6][7]

    • Suspended solids: Significant hydrolysis (p-toluic acid is poorly soluble in DCM).

  • Remediation: If solids are present, distill under vacuum (bp ~102°C @ 10 mmHg) or filter through a dry fritted glass funnel under inert atmosphere before weighing.

Module 2: Reaction Optimization (The Synthesis)

Q: Which protocol yields higher conversion: Anhydrous or Schotten-Baumann?

Recommendation: Select the protocol based on your amine's solubility and scale.

Method A: Anhydrous Amidation (High Precision)

Best for: Valuable amines, small scales (<1g), or water-sensitive substrates.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1]

  • Base: Triethylamine (TEA) or DIPEA (Hunig’s Base).

  • Key Mechanic: The base acts strictly as an HCl scavenger.

Step-by-Step Protocol:

  • Dissolve Amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool to 0°C (ice bath). Critical: Controls exotherm and prevents bis-acylation.

  • Add 4-methylbenzoyl chloride (1.05 equiv) dropwise.

  • Warm to RT and stir for 3 hours.

Method B: Schotten-Baumann (Robust/Scale-Up)

Best for: Water-soluble amines, large scales (>5g), and cost-efficiency.

  • Solvent: Biphasic System (DCM / 10% NaOH).

  • Key Mechanic: Interfacial reaction. The organic phase protects the acid chloride from hydrolysis while the aqueous base scavenges HCl immediately.

Comparative Data: Condition vs. Yield

VariableCondition A (Anhydrous)Condition B (Schotten-Baumann)
Solvent DCM (Dry)DCM + 10% NaOH (aq)
Base TriethylamineNaOH (Inorganic)
Temp 0°C

RT
RT
Avg. Yield 85-95% 75-85%
Impurity Profile Amine HCl saltsHydrolysis product (p-toluic acid)
Advantage High purity, no hydrolysisFast, easy workup, cheaper

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical branch points where yield is lost.

ReactionPathway Reagents 4-Methylbenzoyl Chloride + Amine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Moisture Moisture/Water Reagents->Moisture Competitive Hydrolysis Product 4-Methylbenzamide (Target) Intermediate->Product Cl- Departure Intermediate->Product HCl Scavenging SideProduct p-Toluic Acid (Impurity) Moisture->SideProduct Irreversible Base Base (TEA/NaOH) Base->Product Drives Equilibrium

Figure 1: Reaction pathway showing the competition between productive amidation and destructive hydrolysis.

Module 4: Troubleshooting & Purification (Post-Reaction)

Q: I isolated a white solid, but the NMR shows a mixture of product and starting material. What happened?

Root Cause: Incomplete purification. The crude mixture likely contains:

  • Target Amide (Neutral)

  • Unreacted Amine (Basic)

  • p-Toluic Acid (Acidic byproduct from hydrolysis)

The "Sandwich" Wash Protocol (Mandatory for High Purity): Standard water washes are insufficient. You must exploit pKa differences.

  • Acid Wash (1M HCl): Protonates unreacted amine, pulling it into the aqueous layer.

    • Discard aqueous layer.

  • Base Wash (Sat. NaHCO₃ or 1M NaOH): Deprotonates p-toluic acid (pKa ~4.37) into water-soluble p-toluate.

    • Discard aqueous layer.[8](CRITICAL STEP)

  • Brine Wash: Removes residual water.

  • Dry & Concentrate: Use Na₂SO₄.[1]

Q: Why is my yield lower than benzoyl chloride reactions?

Scientific Causality: The 4-methyl group is an electron-donating group (EDG) via induction.

  • Effect: It stabilizes the carbonyl carbon, making it slightly less electrophilic than unsubstituted benzoyl chloride.

  • Result: The reaction rate is slower.

  • Fix: Increase reaction time by 1-2 hours or warm the reaction to 40°C (Refluxing DCM) if using a sterically hindered amine.

Module 5: Workup Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude observation.

PurificationLogic Start Crude Reaction Mixture Check TLC Analysis Start->Check AcidImpurity Spot at Baseline (p-Toluic Acid) Check->AcidImpurity High Acid Content AmineImpurity Spot with low Rf (Unreacted Amine) Check->AmineImpurity Excess Amine Used Wash1 Wash with 1M NaOH AcidImpurity->Wash1 Deprotonate Acid Wash2 Wash with 1M HCl AmineImpurity->Wash2 Protonate Amine Pure Concentrate Organic Layer (Target Amide) Wash1->Pure Wash2->Pure

Figure 2: Purification logic flow for removing specific impurities based on TLC evidence.

References

  • BenchChem. (2025).[1] Synthesis of N,N,4-trimethylbenzamide from 4-methylbenzoyl chloride. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Benzoyl chloride, 4-methyl- (Physical Properties & Spectra). Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction: Mechanism and Conditions. Retrieved from

  • Wikipedia. (n.d.). p-Toluic acid (Properties and Solubility). Retrieved from

Sources

Minimizing side reactions during the synthesis of dimethoxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Minimizing Side Reactions in the Synthesis of Dimethoxybenzamides

Welcome to the Technical Support Center for the synthesis of dimethoxybenzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for minimizing common side reactions. The synthesis of substituted benzamides, while conceptually straightforward, is often plagued by side reactions that can complicate purification, reduce yields, and compromise the integrity of the final product. This resource, presented in a question-and-answer format, provides field-proven insights and detailed protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of dimethoxybenzamides, from low yields to the formation of persistent impurities.

Section 1.1: General Issues: Low Yield & Incomplete Reactions

Q1: My overall yield of dimethoxybenzamide is consistently low. What are the potential causes?

Low yields can stem from multiple stages of the synthesis. Key factors include:

  • Incomplete Activation of the Carboxylic Acid: The first step in most modern amide syntheses is the activation of the dimethoxybenzoic acid. If the coupling agent is old, hydrated, or used in insufficient quantity, the activation will be incomplete, leaving unreacted starting material.[1]

  • Hydrolysis of Activated Intermediates: Activated species, such as acyl chlorides or O-acylisourea intermediates, are highly susceptible to hydrolysis by moisture. This reverts them to the unreactive carboxylic acid.[1][2] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, insufficient reaction time, or poor mixing can lead to an incomplete reaction.[1] While many coupling reactions are initiated at 0°C to control the initial exotherm, they often require warming to room temperature to proceed to completion.

  • Losses During Workup and Purification: Significant product loss can occur during aqueous extractions (especially if the product has some water solubility), filtration, and recrystallization.[1]

Q2: The amidation reaction is sluggish or appears to have stalled. What can I do?

A stalled reaction is typically due to issues with reactivity or reaction conditions. Consider the following:

  • Insufficient Activation: If you are using a mild coupling agent with a sterically hindered or electron-deficient amine, the activation may not be sufficient. Consider switching to a more potent coupling reagent like HATU or HBTU.[1][3]

  • Low Temperature: While low temperatures control side reactions, they also slow down the desired reaction. If the reaction is clean but slow (as monitored by TLC), allowing it to warm to room temperature or gently heating it may be necessary.[1]

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If the dimethoxybenzoic acid or the amine has poor solubility, a different solvent system may be required.[1]

  • Amine Protonation: If you are using the acid chloride route, the reaction generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic. The use of a non-nucleophilic base (like triethylamine or DIPEA) or an excess of the reactant amine is crucial to neutralize the acid.[1][4]

Q3: My final product is contaminated with the starting dimethoxybenzoic acid. Why is this happening and how do I fix it?

This is a classic sign of an inefficient reaction. The two primary causes are:

  • Inefficient Activation: The coupling reaction is not going to completion, leaving unreacted starting material. Re-evaluate your choice of coupling agent, reaction time, and temperature. Ensure your coupling agents are fresh and active.[1]

  • Hydrolysis of the Activated Intermediate: As mentioned in Q1, any moisture in the reaction will hydrolyze the activated acid back to the starting material. Rigorously drying all solvents and glassware and using an inert atmosphere is paramount.[1][2]

To remove the unreacted acid from your final product, you can perform a simple acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash with a mild aqueous base, such as 5% sodium bicarbonate solution. The acidic starting material will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while your neutral amide product remains in the organic phase.[2]

Section 1.2: Specific Side Reactions & Byproduct Formation

Q4: I'm using a carbodiimide (e.g., DCC, EDC) and have a persistent, hard-to-remove impurity. What is it?

This is very likely an N-acylurea byproduct .[5][6] This side reaction is a major drawback of carbodiimide-mediated couplings.

  • Causality: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is supposed to react with the amine to form the desired amide. However, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form the stable and unreactive N-acylurea.[6][7][8] This side reaction consumes your activated intermediate and reduces your yield.

  • Prevention: The key is to intercept the O-acylisourea before it can rearrange. This is achieved by adding a nucleophilic auxiliary agent, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure (ethyl cyano(hydroxyimino)acetate) .[8][9] These additives react rapidly with the O-acylisourea to form an active ester, which is more stable towards rearrangement but still reactive enough to acylate the amine. The use of additives like HOBt is strongly recommended for all carbodiimide-based couplings.[9][10]

Q5: I've isolated an unexpected, high-melting, and poorly soluble white solid. What could it be?

Besides N-acylurea, other possible identities for such a byproduct include:

  • Symmetric Anhydride: The O-acylisourea intermediate can react with a second molecule of dimethoxybenzoic acid to form a symmetric anhydride.[6][8] While this anhydride is also an active acylating agent, its formation consumes two equivalents of your starting acid for every one equivalent of activated species, which can be inefficient.

  • N,N'-bis(dimethoxybenzoyl)amine (Diacylation): This can occur if the newly formed benzamide product is acylated again by another molecule of the activated acid. This is more likely if there is a high local concentration of the acylating agent. To prevent this, add the activating agent or acid chloride slowly to the solution of the amine with vigorous stirring.[1][2]

Q6: Are there concerns about racemization when synthesizing chiral dimethoxybenzamide derivatives?

Yes, this is a critical concern in peptide chemistry and is relevant any time a chiral carboxylic acid is activated.

  • Mechanism: Activation of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate.[11] The alpha-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to racemization (loss of stereochemical integrity).[12][13]

  • Mitigation Strategies:

    • Additives: Additives like HOBt and, even more effectively, 1-hydroxy-7-azabenzotriazole (HOAt), suppress racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation.[12][14]

    • Reagent Choice: Uronium/aminium salts (HATU, HBTU) and phosphonium salts (PyBOP) are generally preferred for coupling chiral acids as they are known to result in lower levels of racemization compared to carbodiimides used alone.[3][15]

    • Base Selection: The choice of base is crucial. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are less likely to cause racemization than smaller, more basic amines like triethylamine (TEA).[12]

Part 2: Data Presentation & Visualization

Table 1: Comparison of Common Coupling Reagents
Coupling Reagent ClassExamplesProsCons & Common Side ReactionsMitigation Strategy
Carbodiimides DCC, EDC, DICInexpensive, readily available.[9]N-acylurea formation , epimerization/racemization.[5][6] DCU (from DCC) is poorly soluble and hard to remove.Use with additives (HOBt, Oxyma) .[8][9] Use water-soluble EDC for easier byproduct removal.[6]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization rates, suitable for hindered couplings.[3]More expensive, can be moisture-sensitive.Use under anhydrous conditions.
Uronium/Aminium Salts HBTU, HATU, HCTUVery fast reaction rates, high yields, low racemization.[3]Can form guanidinium byproduct with the amine. Potential for side reactions with the coupling reagent itself.Ensure correct stoichiometry and order of addition (pre-activate acid before adding amine).
Acid Halide Precursors Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive, inexpensive, byproducts are gaseous (for SOCl₂).[3]Highly moisture-sensitive, harsh conditions, can promote side reactions with sensitive functional groups.Use under strictly anhydrous conditions, often with a catalytic amount of DMF.[3]
Diagrams and Workflows

A clear understanding of the reaction pathways and potential pitfalls is essential for successful synthesis.

Diagram 1: General Synthesis & Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Dimethoxybenzoic Acid + Amine Source B Add Solvent + Coupling Reagent/Activating Agent A->B 1. Combine Reactants C Reaction Monitoring (TLC) B->C 2. Initiate Reaction D Quench Reaction C->D 3. Reaction Complete E Aqueous Workup (Acid/Base Wash) D->E 4. Isolate F Dry & Concentrate E->F 5. Remove Water G Purify Crude Product (Recrystallization / Chromatography) F->G 6. Purify H Pure Dimethoxybenzamide G->H

Caption: A typical workflow for dimethoxybenzamide synthesis.

Diagram 2: Mechanism of N-Acylurea Side Reaction

G RCOOH R-COOH (Dimethoxybenzoic Acid) O_Acyl [ O-Acylisourea Intermediate ] (Highly Reactive) RCOOH->O_Acyl Activation Carbo R'-N=C=N-R' (Carbodiimide) Carbo->O_Acyl Activation Amide R-CO-NHR'' (Desired Product) O_Acyl->Amide Desired Path (Nucleophilic Attack by Amine) Urea R'-NH-CO-NH-R' (Urea Byproduct) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Side Reaction (Intramolecular Rearrangement) Amine R''-NH₂

Caption: The competing pathways after formation of the O-acylisourea intermediate.

Diagram 3: Troubleshooting Logic for Low Yield

G cluster_causes cluster_solutions Start Low Yield of Dimethoxybenzamide CheckTLC Check TLC of Crude Product Start->CheckTLC UnreactedSM High Amount of Unreacted Starting Acid CheckTLC->UnreactedSM Starting Material Dominant ComplexMixture Complex Mixture of Spots / Streaking CheckTLC->ComplexMixture Multiple Byproducts CleanButLow Clean Product, Just Low Quantity CheckTLC->CleanButLow Mainly Product Spot Sol_Activation Cause: Incomplete Activation / Hydrolysis Solution: Use fresh coupling agent, ensure anhydrous conditions, increase reaction time/temp. UnreactedSM->Sol_Activation Sol_SideReactions Cause: Side Reactions Solution: Lower temperature, add reagents slowly, use additives (e.g., HOBt). ComplexMixture->Sol_SideReactions Sol_Workup Cause: Loss During Workup Solution: Optimize extraction pH, minimize recrystallization solvent volume. CleanButLow->Sol_Workup

Caption: A decision tree for diagnosing the cause of low product yield.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Dimethoxybenzamide Synthesis using EDC/HOBt

This protocol utilizes a water-soluble carbodiimide (EDC) and HOBt to maximize yield and minimize N-acylurea formation.

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add the dimethoxybenzoic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants completely. Stir the solution magnetically.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) to the stirred solution portion-wise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and EDC), 5% aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[16]

Protocol 2: Purification via Acid-Base Extraction

This protocol is specifically for removing acidic (unreacted carboxylic acid) or basic (unreacted amine) impurities from your neutral amide product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in a separatory funnel.

  • Base Wash: To remove unreacted dimethoxybenzoic acid, add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.[2]

  • Acid Wash: To remove unreacted basic amines, add an equal volume of 1 M aqueous hydrochloric acid (HCl). Shake, vent, and separate the layers. Repeat this wash.

  • Neutral Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the purified product.

References

  • Zhao, Y., Yang, Z., Peng, M., Yang, C., Wang, J., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • Fiveable. (n.d.). N-acylurea Definition. Fiveable. [Link]

  • Lim, K., & Park, S. B. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]

  • van der Loop, S. L., van der Mee, L., & van Esch, J. H. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(44), 12389-12397. [Link]

  • Zhao, Y., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Roy, S., & Guchhait, S. K. (2015). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 2(11), 1439-1443. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Tetrahedron, 55(22), 6813-6830. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

  • van der Loop, S. L., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6749-6758. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • ResearchGate. (n.d.). A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. [Link]

  • Wang, C., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(1), e202500508. [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society, 80(5), 1044-1048. [Link]

  • Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11655-11660. [Link]

  • Collins, J. M., et al. (2019). Use of excess carbodiimide for peptide synthesis at elevated temperatures.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • LibreTexts Chemistry. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Picha, G. J., et al. (2017). Carbodiimide Conjugation of Latent Transforming Growth Factor β1 to Superparamagnetic Iron Oxide Nanoparticles for Remote Activation. Journal of Visualized Experiments, (126), 55951. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • Wu, Z., et al. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Hubei University (Natural Science Edition). [Link]

  • Behrendt, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(18), 7171-7175. [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. [Link]

  • Cytiva. (2025). Building a purification toolkit for a variety of mAb therapeutics. YouTube. [Link]

Sources

Technical Guide: Overcoming Assay Interference and Aggregation with Hydrophobic Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Paradox

Hydrophobic benzamides are privileged scaffolds in medicinal chemistry, frequently serving as histone deacetylase (HDAC) inhibitors, kinase inhibitors, and GPCR ligands. However, their physicochemical properties—specifically high lipophilicity (LogP > 3) and planar aromatic geometry—predispose them to a specific mode of assay failure: Colloidal Aggregation .

In our experience, up to 95% of "hits" from hydrophobic libraries in early screening are false positives caused by aggregation. These compounds do not bind the target's active site; instead, they form sub-micrometer colloids that sequester the enzyme, leading to "phantom" inhibition.

This guide provides a validated workflow to diagnose, remediate, and validate benzamide activity, moving beyond simple solubility fixes to address the root biophysical causes of interference.

Diagnostic Workflow: Is Your Inhibitor Real?

Before optimizing a lead, you must prove it is not a "promiscuous inhibitor." The following workflow is the industry standard for de-risking hydrophobic hits.

The Aggregation De-Risking Workflow

Aggregation_Workflow Start Hit Identified (IC50 < 10 µM) Detergent_Test Detergent Sensitivity Test (+/- 0.01% Triton X-100) Start->Detergent_Test Result_Shift IC50 Shift > 3-fold Detergent_Test->Result_Shift Yes Result_Stable IC50 Stable Detergent_Test->Result_Stable No Conclusion_Agg Artifact: Colloidal Aggregator Result_Shift->Conclusion_Agg Centrifuge Centrifugation Test (Spin @ 10,000g) Result_Stable->Centrifuge Loss_Activity Loss of Potency (Pellet formed) Centrifuge->Loss_Activity Supernatant loses activity Retain_Activity Activity Retained Centrifuge->Retain_Activity Supernatant active Loss_Activity->Conclusion_Agg DLS DLS Analysis (Particle Detection) Retain_Activity->DLS DLS->Conclusion_Agg Particles >50nm Conclusion_Real Valid Hit: Specific Binder DLS->Conclusion_Real No Particles

Figure 1: Decision tree for distinguishing specific binding from colloidal aggregation artifacts.

Module 1: The Detergent Sensitivity Protocol

The most reliable method to identify aggregation is the Detergent Sensitivity Test . Non-ionic detergents disrupt the weak hydrophobic forces holding colloids together but (usually) do not affect specific 1:1 ligand-protein binding.

Protocol: Triton X-100 Counter-Screen

Objective: Determine if IC50 values are dependent on detergent concentration.

  • Preparation:

    • Buffer A: Standard Assay Buffer (no detergent).

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: For cell-based assays or sensitive enzymes, use 0.005% Tween-20 as an alternative.

  • Execution:

    • Prepare a 10-point serial dilution of your benzamide compound in DMSO.

    • Dilute these stocks 1:100 into Buffer A and Buffer B in parallel plates.

    • Add enzyme/substrate and incubate for 30 minutes.

    • Critical Step: The incubation time allows colloids to form. Do not rush this step.

  • Analysis:

    • Calculate IC50 for both conditions.

    • Calculate the Shift Factor :

      
      
      
Data Interpretation Guide
ObservationShift FactorDiagnosisAction
No Change 0.8 – 1.5Specific BinderProceed to SAR.
Moderate Shift 1.5 – 3.0AmbiguousRun Centrifugation Test (Module 2).
Major Shift > 3.0Aggregator Compound is a false positive. Discard or chemically modify.[1]
Complete Loss N/A (Inactive in detergent)Aggregator Classic "phantom" inhibitor.

Why this works: Benzamide aggregates are held together by hydrophobic stacking. Detergents lower the surface tension, breaking these aggregates into monomers. If the monomer is inactive, the compound was never a true inhibitor.

Module 2: Biophysical Verification (DLS)

If the detergent test is inconclusive, or if you cannot use detergents (e.g., cell-based assays), use Dynamic Light Scattering (DLS) . This directly visualizes the particles.[2][3]

FAQ: DLS for Small Molecules

Q: My compound is 350 Daltons. Can DLS really see it? A: DLS cannot see the monomer (too small), but it can see the aggregate. A specific inhibitor solution will appear "empty" (low scattering intensity). An aggregator will show a massive scattering peak corresponding to particles 50–500 nm in diameter.

Protocol: DLS Screening
  • Sample Prep:

    • Dissolve benzamide in buffer at 2x the screening concentration (e.g., 20 µM).

    • Filter: Pass buffer through a 0.22 µm filter before adding the compound to remove dust (dust ruins DLS).

  • Measurement:

    • Instrument: Wyatt DynaPro or Malvern Zetasizer (plate reader format preferred).

    • Temperature: 25°C.

    • Acquisition: 10 acquisitions of 5 seconds each.

  • Thresholds:

    • Specific Binder: Scattering Intensity < 50,000 counts/sec (baseline). Radius < 1 nm (often unresolvable).

    • Aggregator: Scattering Intensity > 1,000,000 counts/sec. Radius = 50–1000 nm.[3]

Module 3: Chemical Remediation of Benzamides

If your lead benzamide is an aggregator, you must modify the structure. You cannot "formulate away" aggregation in early discovery; you must engineer the molecule.

Mechanism of Benzamide Aggregation

Benzamides often aggregate due to Planar Stacking (pi-pi interactions).

Mechanism Monomer Planar Benzamide (Monomer) Stack Pi-Pi Stacking (Nucleation) Monomer->Stack High Conc. Colloid Colloidal Particle (50-500nm) Stack->Colloid Growth Sequester Enzyme Adsorbed (Inhibited) Colloid->Sequester Adsorbs Enzyme Enzyme Target Enzyme->Sequester

Figure 2: The progression from planar monomer to protein-sequestering colloid.

Troubleshooting Strategy: "Break the Flatness"

Q: How do I stop my benzamide from stacking? A: Introduce sp3 character (Fsp3) to disrupt the planar geometry.

Modification StrategyChemical ExampleEffect on Aggregation
Disrupt Symmetry Move a substituent from para to meta or ortho.Reduces crystal packing efficiency.
Add 3D Bulk Replace a phenyl ring with a saturated heterocycle (e.g., piperidine, morpholine)."Crumples" the molecule, preventing stacking.
Polar Solubilizers Add a solubilizing tail (e.g., N-methylpiperazine) to the amide nitrogen.Increases solubility limit (Critical Aggregation Concentration).

Expert Insight: Simply adding polar groups (lowering LogP) often fails if the molecule remains flat. You must disrupt the geometry to prevent the "pancake stacking" effect common in benzamides.

Frequently Asked Questions (FAQs)

Q: Why does my IC50 curve look "steep" (Hill slope > 2.0)? A: A Hill slope significantly greater than 1.0 (e.g., 2.0–4.[1]0) is a hallmark of aggregation.[1] It indicates a cooperative phase transition (colloid formation) rather than 1:1 binding. Always check the Hill slope.

Q: Can I just add BSA to fix this? A: Bovine Serum Albumin (BSA) can help, but it is a "band-aid." BSA acts as a decoy, soaking up the aggregates so they don't inhibit your enzyme.

  • Protocol: Add 0.1 mg/mL BSA to the buffer.

  • Warning: If your compound binds to BSA (high plasma protein binding), you will lose potency.

Q: My compound precipitates in the acoustic dispenser (Echo). Why? A: Benzamides are often soluble in 100% DMSO but crash out immediately upon hitting the aqueous interface in the destination well.

  • Fix: Use an intermediate dilution plate. Dilute compound in buffer with 5-10% DMSO first, mix, and then transfer to the assay plate.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

  • Auld, D. S., et al. (2017).[4] Assay Interference by Aggregation.[1][3][4][5][6][7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5] Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1][7] Nature Protocols, 1(2), 550-553. Link

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. Link

Sources

Enhancing metabolic stability of 4-methylbenzamide derivatives in microsomal assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Enhancing metabolic stability in microsomal assays

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your 4-methylbenzamide series is showing high intrinsic clearance (


) in liver microsomes (HLM/RLM), and you need to distinguish between assay artifacts and genuine metabolic liabilities.

The 4-methylbenzamide core presents a classic medicinal chemistry challenge: the benzylic methyl group is a "metabolic handle," highly susceptible to CYP450-mediated oxidation. Below is your comprehensive guide to diagnosing the assay and engineering the molecule for stability.

Module 1: Diagnostic & Assay Optimization

Before modifying your chemistry, validate your data. High clearance isn't always metabolism.

Q: My compound disappears rapidly, even without NADPH. Is this metabolic?

A: No. CYP450 enzymes require NADPH. If your compound degrades in the absence of NADPH, you are likely facing hydrolytic instability or non-specific binding (NSB) .

  • Diagnosis 1: Chemical/Enzymatic Hydrolysis

    • The amide bond in benzamides can be cleaved by amidases (carboxylesterases) present in liver microsomes, which can function without NADPH.

    • Test: Incubate in heat-inactivated microsomes (50°C for 30 min prior to assay). If degradation persists, it is chemical instability (buffer pH). If it stops, it is amidase-mediated.

  • Diagnosis 2: Non-Specific Binding (NSB)

    • Lipophilic benzamides often stick to the plasticware or the microsomal protein itself, mimicking "clearance."

    • Test: Measure recovery at

      
       and 
      
      
      
      min in buffer without protein. If recovery < 80%, you have a solubility/adsorption issue.
Q: My clearance plots are non-linear. What is happening?

A: You are likely violating Michaelis-Menten assumptions.

  • Substrate Depletion: If >20-30% of the parent is consumed within 5 minutes, your

    
     calculation will be inaccurate. Action:  Lower microsome concentration (e.g., to 0.1 mg/mL) or reduce incubation time.
    
  • Product Inhibition: Metabolites (e.g., the benzoic acid derivative) may inhibit the CYP enzyme.

Module 2: Chemical Modification Strategies

The assay is valid. The molecule is the problem. Here is how to fix the 4-methylbenzamide core.

The primary metabolic pathway is Benzylic Oxidation :



Strategy 1: Deuteration (The "Precision Strike")

Logic: The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. Because C-H abstraction is the rate-limiting step in CYP oxidation, deuteration induces a Kinetic Isotope Effect (KIE) .

  • Modification: Replace

    
     with 
    
    
    
    .
  • Expectation: A

    
     ratio of 6–10 (significant stabilization) with zero change  in potency or lipophilicity.
    
Strategy 2: Fluorination (The "Metabolic Blockade")

Logic: Fluorine is metabolically inert to oxidative abstraction.

  • Modification: Replace

    
     with 
    
    
    
    or
    
    
    .
  • Trade-off: This strongly alters electronics (electron-withdrawing) and lipophilicity. Ensure your target tolerates this electronic shift.

Strategy 3: Steric Shielding (The "Umbrella Effect")

Logic: CYP enzymes require physical access to the methyl group. Placing a substituent ortho to the methyl group creates steric clash, preventing the heme iron from approaching.

  • Modification: Introduce a chloro- or methyl- group at the 3-position (ortho to the 4-methyl).

Comparison of Strategies
StrategyModificationImpact on StabilityImpact on Potency/BindingRisk
Deuteration

High (

2-5x)
None (Identical sterics)Cost of goods
Fluorination

Very High (Blocked)Variable (Electronic change)Solubility issues
Steric Shield 3-Cl / 3-MeModerateHigh (Shape change)Loss of potency
Ring Switch Pyridine/PyrimidineHighModeratehERG liability

Module 3: Visualization & Logic Flows

Diagram 1: Metabolic Pathways of 4-Methylbenzamide

This diagram illustrates the "Soft Spot" mechanism you are fighting against.

MetabolicPathways Parent 4-Methylbenzamide (Parent) Intermediate Radical Intermediate (Rate Limiting Step) Parent->Intermediate CYP450 (H-Abstraction) Hydrolysis 4-Methylbenzoic Acid (Hydrolysis Product) Parent->Hydrolysis Non-NADPH Route Alcohol 4-(Hydroxymethyl) benzamide Intermediate->Alcohol OH Rebound Acid 4-Carbamoylbenzoic Acid Alcohol->Acid Cytosolic ADH/ALDH (Rapid) Amidase Amidase/Esterase

Caption: Figure 1. The primary oxidative cascade (blue/red/yellow) vs. the hydrolytic artifact pathway (dashed).

Diagram 2: Troubleshooting Decision Tree

Follow this logic to determine your next experiment.

Troubleshooting Start High Intrinsic Clearance (Low T1/2) CheckCofactor Check NADPH Dependence Start->CheckCofactor NoNADPH Degrades without NADPH? CheckCofactor->NoNADPH Hydrolysis Issue: Hydrolysis or NSB Action: Check Buffer Stability NoNADPH->Hydrolysis Yes Metabolism Issue: CYP Mediated Action: MetID Study NoNADPH->Metabolism No YesDegrades YES NoDegrades NO MetID Metabolite ID Results Metabolism->MetID M1 +16 Da (Hydroxylation) Action: Deuterate Methyl MetID->M1 M2 -14 Da (Demethylation) Action: N-Alkylation check MetID->M2

Caption: Figure 2. Diagnostic workflow to isolate the source of instability.

Module 4: Standard Operating Procedure (SOP)

Protocol: Microsomal Stability Assay (Validation Grade)

1. Reagent Preparation:

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 1.0 mg/mL (2x conc) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound: Prepare 2 µM solution (2x conc) in buffer (<0.2% DMSO final).

  • NADPH: Prepare 2 mM NADPH solution (fresh).

2. Incubation Steps:

  • Pre-incubation: Mix 30 µL Microsomes + 30 µL Compound in a 96-well plate. Incubate at 37°C for 5 mins. (Final Protein: 0.5 mg/mL; Final Cmpd: 1 µM).[1]

  • Initiation: Add 60 µL NADPH (or Buffer for negative control) to start reaction.

  • Sampling: At

    
     min, remove 15 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min (4°C). Analyze supernatant via LC-MS/MS.

3. Calculation: Plot


 vs. Time. The slope 

determines

:


References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Foster, A. B. (1984). Deuterium Isotope Effects in Studies of Drug Metabolism.[2] Trends in Pharmacological Sciences. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Creative Bioarray. Microsomal Stability Assay Protocol and Troubleshooting.Link

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data analysis for N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-(2,4-dimethoxyphenyl)-4-methylbenzamide is a structurally significant amide scaffold, often utilized in medicinal chemistry as a linker motif in analgesic and anti-inflammatory drug discovery. Its structural integrity relies on the amide bond stability and the electronic environment of the electron-rich 2,4-dimethoxy ring system.

This guide provides a rigorous spectral analysis framework. Unlike standard data sheets, we compare the solvent-dependent behavior (DMSO-d₆ vs. CDCl₃) and provide a self-validating assignment logic to distinguish this product from potential regioisomers (e.g., 3,5-dimethoxy variants) or unreacted precursors.

Synthesis & Sample Origin (Contextual Baseline)

To ensure the spectral data correlates with a verified sample, the following Schotten-Baumann type synthesis is assumed as the origin. Impurities discussed in the "Troubleshooting" section stem from this pathway.

Reaction Pathway:

  • Precursors: 2,4-Dimethoxyaniline + 4-Methylbenzoyl chloride.

  • Conditions: Anhydrous DCM, Et₃N (base), 0°C to RT.

  • Critical Workup: Acid wash (HCl) to remove unreacted aniline; Bicarbonate wash to remove unreacted acid.

SynthesisWorkflow Start Precursors: 2,4-Dimethoxyaniline 4-Methylbenzoyl Chloride Reaction Acylation (DCM, Et3N, 25°C) Start->Reaction Mix Workup Biphasic Workup (HCl wash -> NaHCO3 wash) Reaction->Workup Quench Product Target Amide (Crystalline Solid) Workup->Product Crystallize NMR NMR Sample Prep (10mg in 0.6mL Solvent) Product->NMR Dissolve

Figure 1: Synthesis and sample preparation workflow defining the impurity profile.

1H NMR Spectral Analysis (500 MHz)

Solvent Comparison: DMSO-d₆ vs. CDCl₃

The choice of solvent drastically alters the spectral appearance of the amide proton and the resolution of the methoxy signals.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Amide NH Sharp Singlet (~9.6 ppm) . Strong H-bonding with solvent stabilizes the proton, preventing exchange broadening.Broad/Weak (~7.8-8.2 ppm) . Quadrupole broadening and chemical exchange often obscure this signal.
Water Peak Distinct peak at 3.33 ppm.Distinct peak at 1.56 ppm.
Resolution Excellent for aromatic protons; NH is quantitative.Better separation of Methoxy signals if they overlap in DMSO.
Detailed Assignment (DMSO-d₆)

Reference: 500 MHz, 298 K, TMS = 0.00 ppm

Signal (δ ppm)Mult.Int.[1][2]AssignmentStructural Logic (Causality)
9.62 s1HNH (Amide)Highly deshielded by the carbonyl anisotropy and H-bonding to DMSO.
7.85 d2HH-2', H-6' (Tolyl)Ortho to Carbonyl. Deshielded by the electron-withdrawing C=O group. Part of AA'BB' system.[1]
7.45 d1HH-6 (Dimethoxy ring)Ortho to Amide Nitrogen. The most deshielded proton on the electron-rich ring due to proximity to the amide.
7.32 d2HH-3', H-5' (Tolyl)Meta to Carbonyl. Shielded relative to H-2'/6' due to distance from C=O.
6.68 d1HH-3 (Dimethoxy ring)Ortho to two OMe groups. Highly shielded by electron donation (mesomeric effect) from both oxygens.
6.55 dd1HH-5 (Dimethoxy ring)Meta to one OMe, Ortho to another. Intermediate shielding.
3.81 s3H2-OCH₃ Slightly downfield due to ortho effect and steric compression from the amide.
3.76 s3H4-OCH₃ Typical chemical shift for para-methoxy.
2.38 s3HAr-CH₃ Characteristic benzylic methyl singlet.
Structural Validation Logic (Graphviz)

Use this logic tree to confirm the substitution pattern of the 2,4-dimethoxy ring, ensuring you have not synthesized the 3,5-isomer.

AssignmentLogic Start Analyze Aromatic Region (6.0 - 8.0 ppm) TolylCheck Identify AA'BB' System? (2 doublets, J~8Hz) Start->TolylCheck DimethoxyCheck Analyze Remaining 3 Protons TolylCheck->DimethoxyCheck Pattern1 Pattern: d (J~2.5), dd (J~8.5, 2.5), d (J~8.5) DimethoxyCheck->Pattern1 ABX System Found Pattern2 Pattern: s, s, s (or d, t) DimethoxyCheck->Pattern2 Symmetry Found Conclusion1 CONFIRMED: 1,2,4-Substitution (2,4-Dimethoxy) Pattern1->Conclusion1 Conclusion2 REJECT: Symmetric Substitution (e.g., 3,5-Dimethoxy) Pattern2->Conclusion2

Figure 2: Logic flow for distinguishing the 2,4-substitution pattern from symmetrical isomers.

13C NMR Spectral Analysis (125 MHz)

The 13C spectrum confirms the carbon skeleton. The key diagnostic is the Amide Carbonyl and the distinction between the oxygenated carbons.

Signal (δ ppm)TypeAssignmentNotes
165.2 CqC=O (Amide)Diagnostic signal. If absent, check for hydrolysis.
157.8 CqC-4 (Ar-OMe)Deshielded by direct oxygen attachment (Ipso).
153.5 CqC-2 (Ar-OMe)Deshielded by direct oxygen attachment.
141.8 CqC-4' (Tolyl)Ipso to Methyl.
132.1 CqC-1' (Tolyl)Ipso to Carbonyl.
129.0 CHC-2', 6' (Tolyl)Intense signal (2 carbons).
127.5 CHC-3', 5' (Tolyl)Intense signal (2 carbons).
126.0 CHC-6 (Dimethoxy)
120.5 CqC-1 (Dimethoxy)Ipso to Nitrogen.
104.2 CHC-5 (Dimethoxy)Shielded (Ortho to OMe).
99.1 CHC-3 (Dimethoxy)Most Shielded Ar-CH . Located between two OMe groups.[1]
56.2 CH₃OCH₃
55.8 CH₃OCH₃
21.4 CH₃Ar-CH₃

Comparative Performance Guide

Precursor Differentiation

A common issue in amide synthesis is the presence of unreacted aniline.

  • Target Molecule: Amide NH appears at ~9.6 ppm (DMSO).

  • Impurity (2,4-Dimethoxyaniline): Amine NH₂ appears as a broad singlet at ~4.5 - 5.0 ppm .

  • Action: If peaks at ~4.5 ppm are visible, perform an additional wash with 1M HCl.

Rotameric Species

Unlike tertiary amides (e.g., DMF), this secondary amide does not typically exhibit rotameric splitting at room temperature in NMR. The trans-amide conformation is energetically locked.

  • Observation: If you see "doubling" of peaks, it is likely not rotamers but rather a mixture of product and a structurally similar impurity (or the HCl salt of the aniline).

Experimental Protocols

Protocol A: NMR Sample Preparation (Standard)
  • Mass: Weigh 5-10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? It ensures complete solubility of the aromatic amide and provides the sharpest NH signal for integration.

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Acquisition:

    • Relaxation Delay (D1): Set to 1.0 - 2.0 s to ensure quantitative integration of the aromatic protons.

    • Scans (NS): 16 (1H) or 512+ (13C).

Protocol B: Distinguishing OH/NH Exchange

If the NH signal is ambiguous:

  • Run the standard 1H NMR in CDCl₃.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-run.

  • Result: The Amide NH signal will disappear (exchange with D), while aromatic CH signals remain unchanged.

References

  • SpectraBase. 1H NMR Spectrum of N-(2,4-dimethoxyphenyl)-4-methylbenzamide. Wiley Science Solutions. Link[3]

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: Theory and applications. Modelling 1H NMR Spectra of Organic Compounds, 1-286. (Foundational text for substituent chemical shift additivity rules).
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift ranges of benzamides). Link

Sources

A Researcher's Guide to Enhancing the Reproducibility of IC50 Values for Benzamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of novel therapeutic agents. Benzamide derivatives, a prominent class of histone deacetylase (HDAC) inhibitors, have shown considerable promise in preclinical studies. However, a significant challenge plagues this research: the striking variability of reported IC50 values. A value that shifts dramatically between experiments or laboratories is not just a numerical discrepancy; it's a critical flaw that can misdirect research efforts, waste valuable resources, and ultimately delay the progress of life-saving therapies.[1][2]

This guide provides an in-depth analysis of the factors contributing to IC50 variability and offers a robust, field-proven framework for generating reliable and reproducible data. We will move beyond mere protocol recitation to explain the causality behind each experimental choice, empowering you to establish a self-validating system for your research.

The Core Challenge: Why Do IC50 Values Vary?

The perception of an IC50 value as a fixed, absolute constant for a given compound and cell line is a common misconception. In reality, it is a dynamic output influenced by a sensitive interplay of biological, chemical, and methodological factors.[1][2] Even minor, often unrecorded, deviations can lead to significant shifts in the final result, with variations of 2- to 5-fold considered common.[1]

To achieve reproducibility, one must first understand the sources of variability. These can be broadly categorized as follows:

Table 1: Key Factors Influencing IC50 Value Reproducibility

CategoryFactorRationale and Impact on IC50 Value
Biological Factors Cell Line Integrity Misidentification or cross-contamination with a different cell line (e.g., HeLa) is a pervasive issue that invalidates results.[3] Different cell lines exhibit vastly different sensitivities to the same drug.[4]
Passage Number Cells that are passaged excessively can undergo genetic drift and phenotypic changes, altering their drug response profiles.[5][6] It is crucial to use low-passage cells from a validated source.
Mycoplasma Contamination This common, often undetected, contamination profoundly alters cellular metabolism and behavior, leading to spurious results.[6][7]
Cell Seeding Density & Growth Phase The number of cells plated and their growth state (logarithmic vs. stationary) at the time of drug addition can significantly impact drug sensitivity.[1][8]
Assay-Related Factors Choice of Viability Assay Different assays measure distinct biological endpoints. An MTT assay measures metabolic activity, while an ATP-based assay like CellTiter-Glo® measures the presence of metabolically active cells.[2][9][10][11] A compound might affect these processes differently, yielding different IC50s.[2]
Drug Incubation Time The duration of drug exposure is critical. IC50 values can decrease significantly with longer incubation times (e.g., 72h vs. 48h or 24h).[4][12][13]
Reagent Quality & Handling Variability in serum batches, DMSO quality, and the stability of assay reagents can all introduce experimental noise.
Plate "Edge Effects" Wells on the perimeter of multi-well plates are prone to faster evaporation, concentrating both media components and the test compound, which can skew results.[2]
Data Analysis Curve Fitting Model The choice of a non-linear regression model (e.g., four-parameter logistic) and the constraints applied can alter the calculated IC50.[14]
Data Normalization How raw data is converted to a percentage of inhibition relative to controls is a critical step that must be performed consistently.[4]
A Comparative Look: Published IC50 Values of Benzamide Derivatives

To illustrate the existing variability, the table below compiles published IC50 values for two common benzamide HDAC inhibitors, Entinostat and Mocetinostat, across several cancer cell lines. This variance underscores the necessity of standardized protocols.

Table 2: Comparison of Published IC50 Values (µM) for Select Benzamide Derivatives

CompoundCell LineIC50 (µM)Source
Entinostat (MS-275) HCT116 (Colon)0.5MedChemExpress[15]
HCT116 (Colon)13.65Ghafouri-Fard et al., 2023[16]
MCF-7 (Breast)< 1.0Siitonen et al., 2018[17]
Mocetinostat (MGCD0103) A549 (Lung)Dose-dependent HDAC inhibition notedMedChemExpress[18]
MCF-7 (Breast)1.17Al-Dhfyan et al., 2017[19]
HCT116 (Colon)Induces S-phase depletionMedChemExpress[18]

Note: This table is illustrative. Direct comparison is challenging as experimental conditions (e.g., incubation time, assay type) differ between studies.

A Framework for Reproducibility: Experimental Design and Protocol

Achieving reproducible IC50 values requires a holistic approach that begins with meticulous cell culture and culminates in rigorous data analysis. The following sections provide a detailed protocol and the scientific reasoning behind each step.

Foundational Best Practices: The Non-Negotiables

Before beginning any IC50 determination, the following must be in place:

  • Cell Line Authentication: Always source cell lines from reputable repositories (e.g., ATCC). Upon receipt and before banking, authenticate the line's identity using Short Tandem Repeat (STR) profiling.[5][6][7] This establishes a unique genetic fingerprint for your specific cell line.[6]

  • Mycoplasma Screening: Routinely test all cell cultures for mycoplasma contamination.[6][7] A contaminated culture must be discarded.

  • Establish a Cell Bank: Create a master and working cell bank system. Always initiate experiments from a low-passage vial from the working bank and adhere to a strict passage number limit (e.g., no more than 20 passages from the original vial).[5]

G cluster_setup Phase 1: Foundational Setup cluster_exp Phase 2: IC50 Experiment Workflow cluster_analysis Phase 3: Data Analysis Auth Obtain & Authenticate Cells (STR Profiling) Myco Screen for Mycoplasma Auth->Myco Bank Create Master & Working Cell Banks Myco->Bank Culture Maintain Low Passage Culture Bank->Culture Seed Seed Cells in 96-Well Plate Culture->Seed Prepare Prepare Serial Dilutions of Benzamide Derivative Seed->Prepare Treat Treat Cells with Compound Prepare->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Assay Perform Viability Assay (e.g., CellTiter-Glo®) Incubate->Assay Read Read Plate (Luminometer) Assay->Read Normalize Normalize Data to Controls (% Inhibition) Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit Curve (4-Parameter Logistic Regression) Plot->Fit Calculate Calculate IC50 Value Fit->Calculate

Caption: Factors contributing to IC50 value variability.

Conclusion: Establishing a Culture of Reproducibility

References

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). Available from: [Link]

  • BioPharm International. Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. Available from: [Link]

  • Ghafouri-Fard, S., et al. (2023). Genistein potentiated the cytotoxic effect of entinostat in colorectal cancer cell lines. BMC Cancer, 23(1), 1-10. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • ResearchGate. Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. (2025-02-19). Available from: [Link]

  • Al-Dhfyan, A., et al. (2017). VPA and mocetinostat increase histone H3 and H4 acetylation and reduce cell viability in breast cancer cells. Oncotarget, 8(45), 79007-79022. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Cell Culture Dish. Best Practices for Cell Line Authentication. (2025-01-22). Available from: [Link]

  • Zhang, J. H., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 16(5), 1032-1041. Available from: [Link]

  • ResearchGate. How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. (2021-05-26). Available from: [Link]

  • University of Colorado Cancer Center. Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible, and Robust Research. Available from: [Link]

  • Siitonen, T., et al. (2018). Antiproliferative effects of TSA, PXD-101 and MS-275 in A2780 and MCF7 cells. Oncology letters, 15(5), 7851-7858. Available from: [Link]

  • Sura, W., et al. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International journal of molecular sciences, 22(11), 5851. Available from: [Link]

  • Younes, A., et al. (2006). Entinostat is a HDAC Inhibitor for Kinds of Cancers Research. Clinical Cancer Research, 12(10), 2950-2955. Available from: [Link]

  • Usiena air. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. (2022-09-02). Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • ResearchGate. IC 50 values of compounds for HDAC inhibition in cancer cell lines. Available from: [Link]

  • Moody, J., et al. (2022). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. Organic & Biomolecular Chemistry, 20(41), 8111-8120. Available from: [Link]

  • Wang, Y., et al. (2017). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. ACS medicinal chemistry letters, 8(8), 840-845. Available from: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. Available from: [Link]

  • Vilar, S., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International journal of molecular sciences, 24(23), 16997. Available from: [Link]

  • ResearchGate. IC 50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]

  • Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 5868. Available from: [Link]

  • Kariya, S., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and clinical oncology, 3(4), 847-852. Available from: [Link]

  • ResearchGate. IC 50 values of the experimental compounds towards the tested cell lines. Available from: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(2,4-dimethoxyphenyl)-4-methylbenzamide is a substituted benzamide commonly used as a structural scaffold in medicinal chemistry. While not explicitly listed on the EPA’s P-list or U-list (40 CFR §261.33), it must be managed as Hazardous Chemical Waste due to its potential acute toxicity and environmental persistence.

Direct Action Required: Do not dispose of via drain or municipal trash. Segregate from strong oxidizers. The only approved disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Properties
ParameterDetail
Chemical Name N-(2,4-dimethoxyphenyl)-4-methylbenzamide
Functional Groups Amide (–CONH–), Dimethoxybenzene (Electron-rich aromatic), Tolyl group
Physical State Solid (Crystalline powder)
Primary Hazard Irritant (Skin/Eye), Potential Acute Toxicity (Oral)
Waste Stream Organic Solid Waste (Non-Halogenated)
Reactivity Stable under normal conditions; Incompatible with strong oxidizers

Hazard Assessment & Segregation Logic

Why specific handling is required.

The Mechanistic Risk
  • Amide Hydrolysis: While amides are generally stable, exposure to strong acids or bases can catalyze hydrolysis, breaking the amide bond to release 2,4-dimethoxyaniline and 4-methylbenzoic acid. Anilines are often toxic and can cause methemoglobinemia.

  • Electron-Rich Oxidation: The 2,4-dimethoxyphenyl moiety is electron-rich. Contact with strong oxidizers (e.g., Nitric Acid, Peroxides) can result in rapid, exothermic oxidation or nitration, posing a fire/explosion risk.

  • Combustion Byproducts: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

Segregation Protocol (Self-Validating System)

To validate safety, you must perform a Compatibility Check before adding this waste to any satellite container.

  • COMPATIBLE (Green List): Other non-halogenated organic solids, silica gel contaminated with organics, filter paper, disposable PPE.

  • INCOMPATIBLE (Red List - STOP):

    • Strong Oxidizers (Nitrates, Perchlorates, Permanganates).

    • Strong Acids (Sulfuric, Hydrochloric) – Risk of hydrolysis/heat.

    • Aqueous Waste – Keep dry to prevent leaching.

Step-by-Step Disposal Procedure

This protocol utilizes a "Cradle-to-Grave" tracking system to ensure regulatory compliance (RCRA).

Phase 1: Collection (At the Bench)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.

  • Solid Waste Accumulation:

    • Transfer the solid compound directly into the container.

    • If the compound is in solution (e.g., DMSO or Methanol), it must be disposed of in the Liquid Organic Waste stream (Non-Halogenated).

  • Contaminated Debris: Place contaminated spatulas, weigh boats, or gloves into a separate "Solid Hazardous Debris" bag (typically clear polyethylene, 6-mil thickness).

Phase 2: Labeling (The Chain of Custody)

Every container must be labeled before waste is added.

  • Label Content:

    • Full Chemical Name: "N-(2,4-dimethoxyphenyl)-4-methylbenzamide" (No abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Validation: Ensure the label is resistant to solvent splashes.

Phase 3: Satellite Accumulation Area (SAA)
  • Store the container in a designated SAA within the lab.

  • Secondary Containment: The container must sit within a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Cap Management: Keep the container hermetically sealed unless actively adding waste (40 CFR §262.15).

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific amide, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: N-(2,4-dimethoxyphenyl)- 4-methylbenzamide StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystal LiquidStream Liquid/Solvent Stream StateCheck->LiquidStream Dissolved in DMSO/MeOH Segregation Compatibility Check: Is Oxidizer Present? SolidStream->Segregation LiquidStream->Segregation SafeMix Combine with Non-Halogenated Organics Segregation->SafeMix No Danger DO NOT MIX Segregate Immediately Segregation->Danger Yes (Oxidizers) Container Pack in HDPE/Glass (Label: Toxic/Irritant) SafeMix->Container Danger->Container Separate Container SAA Satellite Accumulation Area (SAA) Container->SAA EHS EHS Pickup & Manifesting SAA->EHS Container Full or <1 Year Incineration High-Temp Incineration (Cement Kiln/Commercial) EHS->Incineration

Caption: Logic flow for segregating and processing amide waste to prevent reactive incompatibility.

Professional Disposal & Emergency Response

End-of-Life Treatment: Incineration

As a researcher, you are the generator, but the final disposal is performed by a licensed facility. The required method for this amide is Incineration .

  • Process: Combustion at >1000°C in a rotary kiln.

  • Reasoning: High temperature is required to cleave the amide bond and fully oxidize the aromatic rings to CO2 and H2O.

  • Scrubbing: The facility must employ wet scrubbers to capture Nitrogen Oxides (NOx) generated from the amide nitrogen.

Emergency Spill Procedures

If N-(2,4-dimethoxyphenyl)-4-methylbenzamide is spilled in the lab:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use a HEPA vacuum designated for chemical use.

  • Cleanup:

    • Scoop material into a disposable container.

    • Wipe the surface with soap and water (avoid strong oxidizers like bleach).

    • Place all cleanup materials into the Solid Hazardous Waste container.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Identification Guidance (40 CFR Part 261).[1] RCRA Online. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[2] United States Department of Labor. Available at: [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The First Principle: Proactive Hazard Assessment

Before any chemical is handled, a thorough risk assessment is paramount.[1][2] Given that N-(2,4-dimethoxyphenyl)-4-methylbenzamide is a powdered substance, the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact. Aromatic amines as a class can present various health hazards, including skin and eye irritation.[3][4] Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential exposures.

Core PPE Ensemble for N-(2,4-dimethoxyphenyl)-4-methylbenzamide

The following table outlines the essential PPE for handling N-(2,4-dimethoxyphenyl)-4-methylbenzamide, with detailed justifications provided below.

Body PartRecommended PPERationale
Eyes & Face Chemical safety goggles and a face shieldProtects against airborne powder and potential splashes.
Hands Chemical-resistant gloves (Nitrile)Prevents skin contact and absorption.
Respiratory NIOSH-approved respirator (N95 or higher)Minimizes inhalation of fine airborne particles.
Body Long-sleeved lab coat and closed-toe shoesProtects skin from accidental spills and contamination.
In-Depth Analysis of PPE Selection

Eye and Face Protection: The First Line of Defense

Direct contact of chemical powders with the eyes can cause serious irritation.[5] Standard safety glasses are insufficient as they do not provide a seal against fine dust.

  • Protocol: Always wear chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities or when there is a significant risk of powder becoming airborne, supplement goggles with a full-face shield.[2] This combination offers robust protection against both direct and peripheral exposure.

Hand Protection: Preventing Dermal Absorption

Many organic compounds can be absorbed through the skin, leading to systemic effects.[3] Gloves are a critical barrier, but their material and integrity are key.

  • Protocol: Nitrile gloves are a standard and effective choice for handling most powdered chemicals, offering good chemical resistance and dexterity.[1] Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste.

Respiratory Protection: Guarding Against Inhalation

Fine powders can easily become airborne and be inhaled, posing a risk to the respiratory system.[2]

  • Protocol: A NIOSH-approved N95 respirator is the minimum requirement for handling N-(2,4-dimethoxyphenyl)-4-methylbenzamide in a well-ventilated area. If the process generates significant dust or is performed in an area with poor ventilation, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate particulate filters, should be utilized.[6]

Protective Clothing: Minimizing Skin Exposure

Your everyday clothing offers minimal protection against chemical spills.

  • Protocol: A long-sleeved lab coat, fully buttoned, is mandatory to protect your skin and clothing from contamination. Ensure your legs are covered and wear closed-toe shoes to shield your feet from spills.

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe 1. don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe 2. weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 3. transfer Transfer Compound Carefully weigh->transfer 4. clean Clean Work Area and Equipment transfer->clean 5. doff_ppe Doff PPE in Correct Sequence clean->doff_ppe 6. dispose Dispose of Contaminated Materials Properly doff_ppe->dispose 7. wash Wash Hands Thoroughly dispose->wash 8.

Figure 1. A stepwise workflow for the safe handling of N-(2,4-dimethoxyphenyl)-4-methylbenzamide.

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator

  • Goggles/Face Shield

  • Gloves

Doffing Sequence:

  • Gloves

  • Goggles/Face Shield

  • Lab Coat

  • Respirator

  • Wash hands thoroughly.

Disposal Plan:

All disposable PPE, including gloves and respirators, that has come into contact with N-(2,4-dimethoxyphenyl)-4-methylbenzamide should be considered contaminated waste.

  • Protocol:

    • Place all contaminated solid waste into a designated, clearly labeled, and sealed chemical waste bag.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.[5][7]

Emergency Procedures: Planning for the Unexpected

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][7] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, researchers can confidently handle N-(2,4-dimethoxyphenyl)-4-methylbenzamide, ensuring both personal safety and the integrity of their scientific pursuits. This guide serves as a foundational document, and it is imperative to always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are working with.

References

  • Vertex AI Search. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations.
  • Powder Coated Tough. (2018, May 23). Personal Protective Equipment—What a Finisher Needs to Know.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

Sources

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